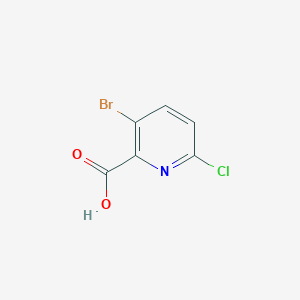

3-Bromo-6-chloropyridine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZPMWLHALUNCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650317 | |

| Record name | 3-Bromo-6-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929000-66-8 | |

| Record name | 3-Bromo-6-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-6-chloropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Bromo-6-chloropyridine-2-carboxylic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-6-chloropyridine-2-carboxylic acid, identified by CAS number 929000-66-8, is a pivotal heterocyclic building block in the fields of pharmaceutical and agrochemical research.[1] Its unique molecular architecture, featuring a pyridine core substituted with bromine, chlorine, and a carboxylic acid group, offers a versatile platform for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and diverse applications, with a particular focus on its role in drug discovery and development. By exploring the causality behind experimental choices and providing validated protocols, this document serves as a critical resource for scientists leveraging this compound in their research endeavors.

Introduction: The Strategic Importance of a Halogenated Pyridine Carboxylic Acid

The pyridine carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the basis for a multitude of therapeutic agents.[2] The strategic incorporation of halogen atoms, specifically bromine and chlorine, onto this core imparts unique physicochemical properties that are highly advantageous for drug design. The presence of these halogens in this compound enhances its reactivity and provides multiple points for chemical modification, making it an essential intermediate for creating diverse molecular libraries.[1][3] This compound is particularly instrumental in the development of novel anti-inflammatory and anti-cancer drugs, as well as advanced agrochemicals.[1]

The carboxylic acid moiety is a prevalent functional group in pharmaceuticals; however, it can present challenges related to metabolic stability and membrane permeability.[4] The distinct electronic nature of the doubly halogenated pyridine ring in this molecule influences the acidity and reactivity of the carboxylic acid group, offering a nuanced tool for medicinal chemists to fine-tune the properties of lead compounds.

Physicochemical and Safety Data

A thorough understanding of the compound's properties is fundamental for its effective and safe utilization in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 929000-66-8 | [5][6][7][8] |

| Molecular Formula | C₆H₃BrClNO₂ | [1][5][6] |

| Molecular Weight | 236.45 g/mol | [1][5][6] |

| Appearance | White or off-white solid | [1] |

| Boiling Point | 338.9±42.0 °C (Predicted) | [7] |

| Density | 1.917 g/cm³ | [6] |

| Storage Conditions | Store at 0-8°C under inert gas (Nitrogen or Argon) | [1][7] |

| Purity | ≥ 97% (HPLC) | [1] |

Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a warning-level hazard.[5] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[5]

Synthesis Strategies: A Mechanistic Perspective

The synthesis of this compound can be approached through several routes. The choice of a particular synthetic pathway is often dictated by the availability and cost of starting materials, scalability, and safety considerations. A common and patented method involves a multi-step process starting from 3-bromo-6-chloropyridine.[9]

This synthetic approach is advantageous as it avoids the use of highly toxic reagents like sodium cyanide and expensive starting materials, making it suitable for larger-scale industrial production.[9]

Caption: A scalable synthesis route for this compound.

Detailed Experimental Protocol:

Step 1: Oxidation of 3-Bromo-6-chloropyridine [9]

-

In a reaction vessel, 3-bromo-6-chloropyridine is dissolved in a suitable solvent.

-

Urea-hydrogen peroxide and trifluoroacetic anhydride (TFAA) are added to the mixture.

-

The reaction proceeds to form 3-bromo-6-chloropyridine N-oxide.

Step 2: Cyanation of the N-oxide [9]

-

The resulting 3-bromo-6-chloropyridine N-oxide is then reacted with trimethylsilyl cyanide in the presence of triethylamine.

-

This step introduces the cyano group at the 2-position of the pyridine ring, yielding 3-bromo-6-chloropyridine-2-carbonitrile.

Step 3: Hydrolysis to the Carboxylic Acid [9]

-

The final step involves the hydrolysis of the nitrile group of 3-bromo-6-chloropyridine-2-carbonitrile.

-

This is typically achieved by heating in the presence of a strong acid, such as sulfuric acid, to produce the desired this compound.

Applications in Drug Discovery and Beyond

The trifunctional nature of this compound makes it a highly valuable scaffold for generating a diverse range of derivatives for screening in drug discovery programs.

Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals.[1] Its utility is particularly noted in the development of targeted therapies where precise molecular architectures are required for interaction with biological targets like enzymes and receptors.[1] The bromine and chlorine atoms can be selectively displaced or involved in cross-coupling reactions, while the carboxylic acid group can be converted into amides, esters, or other functional groups.

Caption: Key application areas of this compound.

Role in Agrochemicals

In the agricultural sector, this compound is used in the formulation of effective pesticides and herbicides.[1] The halogenated pyridine moiety is a common feature in many agrochemicals, contributing to their potency and stability.

Material Science Applications

Beyond life sciences, this compound is also explored in material science for the creation of specialized polymers and advanced materials. Its rigid, functionalized core can be incorporated into polymer backbones to impart specific thermal or electronic properties.[1]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those engaged in the synthesis of novel, high-value molecules. Its well-defined physicochemical properties, coupled with versatile reactivity, ensure its continued importance as a key building block in the development of new pharmaceuticals, agrochemicals, and advanced materials. This guide has provided a comprehensive overview of its synthesis, properties, and applications, underscoring its strategic value in modern chemical research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemneo.com [chemneo.com]

- 4. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]

- 5. This compound | C6H3BrClNO2 | CID 26966732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sincerechemical.com [sincerechemical.com]

- 7. 3-Bromo-6-chloro-2-pyridinecarboxylic acid | 929000-66-8 [chemicalbook.com]

- 8. This compound-India Fine Chemicals [indiafinechemicals.com]

- 9. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]

3-Bromo-6-chloropyridine-2-carboxylic acid molecular weight

An In-Depth Technical Guide to 3-Bromo-6-chloropyridine-2-carboxylic acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for professionals in pharmaceutical development, agrochemical research, and material science. We will delve into its fundamental properties, validated synthesis protocols, critical applications, and analytical methodologies, offering field-proven insights into its utility and handling.

Introduction: A Versatile Heterocyclic Intermediate

This compound is a polysubstituted pyridine derivative recognized for its utility as a versatile intermediate in complex organic synthesis.[1][2] Its unique arrangement of a carboxylic acid, a bromine atom, and a chlorine atom on the pyridine core imparts a distinct reactivity profile. The chlorine atom, in particular, is susceptible to nucleophilic substitution, while the bromine can participate in various cross-coupling reactions. The carboxylic acid group provides a handle for amide bond formation or other modifications.

This combination makes the compound an essential building block for constructing diverse molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.[1][3] This guide serves to consolidate the critical technical information required for its effective use in a research and development setting.

Physicochemical and Structural Properties

The identity and purity of a starting material are paramount. This compound is typically a white or off-white solid.[1] Its core physicochemical properties are summarized in the table below, compiled from authoritative chemical databases.

| Property | Value | Source(s) |

| Molecular Weight | 236.45 g/mol | [1][2][4] |

| Molecular Formula | C₆H₃BrClNO₂ | [1][2][4] |

| CAS Number | 929000-66-8 | [1][2][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 3-Bromo-6-chloropicolinic acid | [1][2] |

| Appearance | White or off-white solid | [1] |

| Density | 1.917 g/cm³ (predicted) | [2] |

| Boiling Point | 338.9°C at 760 mmHg (predicted) | [2] |

| Flash Point | 158.8°C (predicted) | [2] |

| Purity | ≥ 97% (HPLC) | [1] |

Synthesis Methodology: A Scalable Approach

The synthesis of this compound is critical for its availability in industrial and academic laboratories. While several routes exist, a common and scalable method involves a multi-step process starting from the more readily available 3-bromo-6-chloropyridine.[5] This approach avoids the use of highly toxic reagents like sodium cyanide, which was a drawback of earlier methods.[5]

The causality behind this specific pathway is its robustness and safety profile. The initial oxidation to the N-oxide activates the pyridine ring for subsequent cyanation at the 2-position. Using trimethylsilyl cyanide is a safer alternative to alkali metal cyanides. The final hydrolysis step is a standard and efficient conversion of the nitrile to the desired carboxylic acid.

Experimental Protocol

This protocol is adapted from established patent literature.[5]

Step 1: Oxidation to 3-bromo-6-chloropyridine N-oxide

-

In a suitable reaction vessel, dissolve 3-bromo-6-chloropyridine (1 eq.) in a compatible solvent such as dichloromethane.

-

Add urea peroxide (Percarbamide) and trifluoroacetic anhydride (TFAA) to the mixture.

-

Stir the reaction at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup to isolate the crude 3-bromo-6-chloropyridine N-oxide.

Step 2: Cyanation to 3-bromo-6-chloropyridine-2-carbonitrile

-

Dissolve the crude N-oxide from the previous step in a suitable solvent.

-

Add trimethylsilyl cyanide and a base, such as triethylamine.

-

Stir the reaction mixture, monitoring for the formation of the nitrile product.

-

Once the reaction is complete, perform a workup to isolate the crude 3-bromo-6-chloropyridine-2-carbonitrile.

Step 3: Hydrolysis to this compound

-

Add the crude nitrile to a concentrated solution of sulfuric acid (e.g., 90%).[5]

-

Heat the mixture (e.g., to 180°C) with stirring for 2-3 hours.[5]

-

Cool the reaction mixture to room temperature and carefully pour it into ice water.

-

The solid product will precipitate. Filter the mixture and wash the solid with water.

-

Dry the solid under vacuum to yield the final product, this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Research and Development

The trifunctional nature of this molecule makes it a powerful scaffold in medicinal chemistry and agrochemical science.

-

Pharmaceutical Development : This compound is a crucial intermediate for synthesizing biologically active molecules.[1] Its structure is found in various therapeutic candidates, including those for anti-inflammatory and anti-cancer applications.[1][6] Pyridine carboxylic acids, in general, are scaffolds for a wide array of enzyme inhibitors.[7][8] The reactive sites allow for the systematic exploration of chemical space to optimize potency and pharmacokinetic properties.

-

Agrochemicals : It serves as a precursor in the formulation of modern pesticides and herbicides.[1] The pyridine core is a common feature in many successful agrochemicals, and this particular building block allows for the creation of novel derivatives to improve efficacy and combat resistance.

-

Material Science : The compound is also used to create specialized polymers and materials with unique properties, finding use in advanced coatings and adhesives.[1]

-

Biochemical Research : Researchers use this molecule and its derivatives in studies involving enzyme inhibition and receptor binding to probe biological processes.[1]

Analytical Characterization

To ensure the quality and consistency of experimental results, rigorous analytical characterization is non-negotiable. A self-validating protocol relies on orthogonal analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for assessing the purity of this compound.

Protocol: Purity Determination by Reverse-Phase HPLC

-

Standard and Sample Preparation : Prepare a stock solution of the compound in a suitable diluent (e.g., Methanol or Acetonitrile/Water mixture) at a concentration of ~1 mg/mL. Prepare working standards and samples by diluting the stock solution.

-

Chromatographic Conditions :

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

-

Gradient : Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30°C.

-

Detection : UV at 254 nm.

-

Injection Volume : 10 µL.

-

-

Analysis : Inject the sample and integrate the peak area of the main component. Purity is calculated as the percentage of the main peak area relative to the total peak area.

-

Identity Confirmation : For unequivocal identification, the HPLC system should be coupled to a mass spectrometer (LC-MS) to confirm the molecular weight of the eluting peak ([M-H]⁻ ion at m/z 233.9/235.9).

Safety and Handling

Proper handling of this chemical is essential to ensure laboratory safety. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[4]

-

Hazard Statements :

-

Precautionary Measures :

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[9][10]

-

Handling : Avoid breathing dust. Wash hands thoroughly after handling.[9]

-

Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container.[11][12]

-

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in the molecular sciences. Its well-defined reactivity and versatile structure provide a reliable foundation for the synthesis of novel compounds with significant potential in medicine, agriculture, and materials. Understanding its properties, synthesis, and handling, as detailed in this guide, is the first step toward unlocking its full potential in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. sincerechemical.com [sincerechemical.com]

- 3. chemneo.com [chemneo.com]

- 4. This compound | C6H3BrClNO2 | CID 26966732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]

- 6. 3-Bromo-6-chloro-2-pyridinecarboxylic acid | 929000-66-8 [chemicalbook.com]

- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound - CAS:929000-66-8 - Sunway Pharm Ltd [3wpharm.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Bromo-6-chloropyridine-2-carboxylic acid: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-Bromo-6-chloropyridine-2-carboxylic acid, a pivotal heterocyclic building block in modern chemical research and development. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, physicochemical properties, synthesis methodologies, and its significant applications, particularly in the pharmaceutical and agrochemical industries.

Introduction: A Versatile Heterocyclic Scaffold

This compound, also known by its synonym 3-Bromo-6-chloropicolinic acid, is a substituted pyridine derivative that has garnered significant attention as a versatile intermediate in organic synthesis.[1][2] Its unique molecular architecture, featuring a pyridine ring functionalized with a carboxylic acid, a bromine atom, and a chlorine atom, imparts a distinct reactivity profile that is highly sought after in the design of complex molecules.[3] The strategic placement of these functional groups allows for selective chemical transformations, making it an invaluable tool for medicinal chemists and material scientists.[1][3] This compound serves as a crucial starting material for the synthesis of a wide array of biologically active molecules, including those with anti-inflammatory and anti-cancer properties.[1]

Physicochemical Properties and Structural Elucidation

The utility of this compound in synthetic chemistry is underpinned by its distinct physicochemical properties. A thorough understanding of these characteristics is paramount for its effective handling, reaction optimization, and analytical characterization.

Structural Formula and Molecular Representation

The chemical structure of this compound is defined by a pyridine ring substituted at the 2, 3, and 6 positions. The IUPAC name for this compound is this compound.[4]

Caption: Chemical structure of this compound.

Key Physicochemical Data

A summary of the essential physicochemical properties is presented in the table below. This data is critical for designing experiments, ensuring safe handling, and for analytical purposes.

| Property | Value | Source |

| CAS Number | 929000-66-8 | [1][2][4][5] |

| Molecular Formula | C₆H₃BrClNO₂ | [1][2][4] |

| Molecular Weight | 236.45 g/mol | [1][2][4] |

| Appearance | White or off-white solid | [1] |

| Boiling Point | 338.9±42.0 °C (Predicted) | [2][5] |

| Density | 1.917 g/cm³ | [2][5] |

| pKa | 1.92±0.10 (Predicted) | [2][5] |

| Storage Conditions | Store at 0-8°C under an inert atmosphere (Nitrogen or Argon) | [1][5] |

Synthesis and Reaction Mechanisms

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While several synthetic routes exist, a common and effective method involves the halogenation and subsequent functional group manipulations of pyridine precursors.[3]

A patented synthesis method highlights an approach that is both cost-effective and environmentally conscious, avoiding the use of highly toxic reagents like sodium cyanide.[6] This process starts with 3-bromo-6-chloropyridine and proceeds through an oxidation and cyanation sequence, followed by hydrolysis to yield the final product.[6]

Exemplary Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, emphasizing the key transformations.

Caption: Generalized synthetic workflow for this compound.

Rationale for Reagent Selection and Conditions

-

Oxidation: The initial oxidation to the N-oxide is a critical step to activate the pyridine ring for subsequent nucleophilic substitution at the 2-position. Reagents like urea peroxide and trifluoroacetic anhydride (TFAA) are chosen for their efficacy and relatively mild reaction conditions.[6]

-

Cyanation: The introduction of a cyano group is a key transformation. The use of trimethylsilyl cyanide is often preferred over more toxic cyanide salts for improved safety and handling.[6] This step converts the N-oxide to the 2-carbonitrile derivative.[7]

-

Hydrolysis: The final step involves the hydrolysis of the nitrile to a carboxylic acid. This is typically achieved under acidic conditions, for example, with sulfuric acid, which effectively drives the reaction to completion.[6]

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of chemical science, most notably in drug discovery and agrochemical synthesis.[1]

Pharmaceutical Development

Pyridine carboxylic acid isomers are foundational scaffolds in a multitude of approved drugs targeting a wide range of diseases, including cancer, tuberculosis, and diabetes.[8][9] The presence of halogen substituents on the pyridine ring, as in this compound, can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates.[3]

This compound is a key intermediate in the synthesis of novel pharmaceuticals. For instance, it is utilized in the creation of antagonists for BCL-xL proteins, which are implicated in the survival of cancer cells, thus representing a promising avenue for the development of new anti-cancer therapies.[5] Its role extends to the development of anti-inflammatory agents as well.[1]

Agrochemical Synthesis

In the field of agriculture, this compound is employed in the formulation of advanced pesticides and herbicides.[1] The incorporation of this moiety can enhance the efficacy and selectivity of the active ingredients, leading to improved crop protection and yields.

Material Science and Analytical Chemistry

Beyond life sciences, this compound finds applications in material science for the creation of specialty polymers and advanced materials with unique properties.[1] In analytical chemistry, its well-defined structure and properties allow it to be used as a reference standard for the calibration and validation of analytical techniques like chromatography and spectroscopy.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The compound is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[4]

Hazard Statements:

-

H315: Causes skin irritation[4]

-

H319: Causes serious eye irritation[4]

-

H335: May cause respiratory irritation[4]

Precautionary Measures:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.[1][5]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[10]

Conclusion

This compound is a strategically important chemical intermediate with a broad spectrum of applications. Its unique substitution pattern provides a versatile platform for the synthesis of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in research and development, particularly in the quest for novel therapeutics and advanced materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. sincerechemical.com [sincerechemical.com]

- 3. chemneo.com [chemneo.com]

- 4. This compound | C6H3BrClNO2 | CID 26966732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-6-chloro-2-pyridinecarboxylic acid | 929000-66-8 [chemicalbook.com]

- 6. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]

- 7. 3-Bromo-6-chloropyridine-2-carbonitrile | C6H2BrClN2 | CID 44119667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to the Solubility of 3-Bromo-6-chloropyridine-2-carboxylic acid

This guide provides a comprehensive overview of the solubility characteristics of 3-bromo-6-chloropyridine-2-carboxylic acid, a vital building block in pharmaceutical and agrochemical research.[1] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document outlines its known physicochemical properties, theoretical solubility considerations, and detailed experimental protocols for determining its solubility profile. This information is intended to empower researchers, scientists, and drug development professionals to accurately assess and utilize this compound in their work.

Introduction to this compound

This compound (also known as 3-bromo-6-chloropicolinic acid) is a halogenated pyridine derivative with significant applications as an intermediate in the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory and anti-cancer drugs, as well as in the formulation of advanced agrochemicals.[1] Its chemical structure, featuring a carboxylic acid group, a pyridine ring, and both bromine and chlorine substituents, dictates its reactivity and physical properties, including its solubility.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrClNO₂ | PubChem[2] |

| Molecular Weight | 236.45 g/mol | PubChem[2] |

| CAS Number | 929000-66-8 | Sigma-Aldrich |

| Appearance | White or off-white solid | Chem-Impex[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

Theoretical Solubility Profile

The solubility of this compound is influenced by several structural features:

-

The Carboxylic Acid Group: This functional group is capable of hydrogen bonding and can deprotonate to form a carboxylate salt. This suggests that the compound's solubility will be significantly higher in basic aqueous solutions compared to neutral or acidic solutions.[3]

-

The Pyridine Ring: The nitrogen atom in the pyridine ring can also participate in hydrogen bonding, contributing to its solubility in polar protic solvents.

-

Halogen Substituents: The presence of bromine and chlorine atoms increases the molecular weight and lipophilicity of the molecule, which may lead to "moderate solubility" in a range of organic solvents.[1]

Based on these features, it is anticipated that this compound will exhibit poor solubility in non-polar organic solvents and pH-dependent solubility in aqueous media. Its solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) is expected to be moderate to good.

Experimental Determination of Solubility

Accurate solubility data is critical for various applications, including reaction optimization, formulation development, and interpreting biological activity. The following section provides detailed, field-proven protocols for determining the solubility of this compound.

Shake-Flask Method for Equilibrium Solubility (Gravimetric Determination)

This is a widely accepted method for determining the equilibrium solubility of a solid in a liquid.

Objective: To determine the mass of this compound that dissolves in a specific volume of a given solvent at a constant temperature to form a saturated solution.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Syringe filters (0.45 µm pore size)

-

Pre-weighed vials

Protocol:

-

Preparation of the Slurry: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Place the vials in a temperature-controlled shaker set at the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.45 µm filter. The filtration step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial and record the exact weight of the solution. Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Mass Determination: Once the solvent is completely removed, re-weigh the vial containing the dried solid. The difference in weight corresponds to the mass of the dissolved solute.

-

Calculation: Calculate the solubility in g/L or mg/mL using the mass of the dissolved solid and the volume of the solution withdrawn.

UV/Vis Spectrophotometry for Aqueous Solubility

This method is suitable for compounds that possess a chromophore and is particularly useful for determining solubility in aqueous solutions at different pH values.

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of light.

Materials:

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Calibrated pH meter

-

Buffer solutions of various pH values

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol).

-

Create a series of standard solutions of decreasing concentration by serial dilution of the stock solution with the desired aqueous buffer.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and adhere to the Beer-Lambert law.

-

-

Preparation of Saturated Solutions: Prepare saturated solutions in aqueous buffers of different pH values as described in the shake-flask method (steps 1-3).

-

Sample Analysis:

-

Withdraw a known volume of the clear, filtered supernatant from each saturated solution.

-

Dilute the sample with a known volume of the corresponding buffer to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

While quantitative solubility data for this compound remains to be broadly published, this guide provides the necessary theoretical framework and detailed experimental protocols for its determination. By following the outlined procedures, researchers can generate reliable and accurate solubility data, which is indispensable for the effective application of this compound in the fields of medicinal chemistry and agricultural science.

References

3-Bromo-6-chloropyridine-2-carboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Bromo-6-chloropyridine-2-carboxylic Acid

Abstract

This compound is a pivotal intermediate in the development of novel pharmaceuticals and agrochemicals.[1] Its substituted pyridine scaffold allows for diverse downstream chemical modifications, making robust and scalable synthetic routes to this compound highly valuable for researchers in drug development and medicinal chemistry.[2] This guide provides an in-depth analysis of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the available methods. We will explore a modern, safety-conscious approach starting from 3-bromo-6-chloropyridine and a classical approach involving the oxidation of a 2-methylpyridine precursor, offering field-proven insights into experimental design and execution.

Introduction and Retrosynthetic Analysis

The target molecule, this compound (CAS 929000-66-8), possesses a unique arrangement of functional groups: a carboxylic acid at the C2 position, a bromine atom at C3, and a reactive chlorine atom at C6.[1][3] The chlorine at the 6-position is particularly susceptible to nucleophilic substitution, providing a key handle for molecular elaboration.[4]

A retrosynthetic analysis reveals two primary bond disconnections that lead to logical and industrially viable synthetic strategies. The most apparent disconnection is the C2-carboxyl bond, suggesting a late-stage introduction of the carboxylic acid functionality or its precursor, a nitrile. A second approach involves the oxidation of a pre-existing C2-alkyl group.

Caption: Retrosynthetic analysis of the target molecule.

This guide will focus on two primary forward-synthesis pathways derived from this analysis:

-

Pathway A: A three-step synthesis starting from 3-bromo-6-chloropyridine, proceeding through an N-oxide intermediate to install a nitrile at the C2 position, followed by hydrolysis.

-

Pathway B: A direct oxidation of 3-bromo-6-chloro-2-methylpyridine to the corresponding carboxylic acid.

A third, historical pathway involving nucleophilic substitution on a fluoro-pyridine precursor will be discussed briefly for comparative purposes.

Pathway A: Synthesis from 3-Bromo-6-chloropyridine via Cyanation

This modern pathway is notable for its use of safer reagents and its suitability for large-scale production, avoiding the use of highly toxic alkali metal cyanides.[4] The strategy relies on activating the C2 position towards nucleophilic attack by first forming the pyridine N-oxide.

Caption: Overall workflow for the synthesis via the N-oxide/cyanation route.

Scientific Principle and Rationale

The pyridine ring is electron-deficient and generally resistant to nucleophilic attack. Conversion to the N-oxide dramatically alters the electronic properties. The N-oxide oxygen atom is a strong π-donor, which increases the electron density at the C2 and C4 positions, making them susceptible to attack by electrophiles. Subsequent treatment with an activating agent (like trifluoroacetic anhydride in Step 1, which can form a reactive intermediate) and a nucleophile (like cyanide in Step 2) facilitates substitution at the C2 position. This sequence is a modification of the classical Reissert-Henze reaction.[5][6] The choice of trimethylsilyl cyanide (TMSCN) over sodium or potassium cyanide significantly enhances the safety profile of the reaction by avoiding the handling of highly toxic and water-reactive alkali metal cyanides.[4]

Detailed Experimental Protocol

The following protocol is adapted from a patented procedure.[4]

Step 1: Synthesis of 3-Bromo-6-chloropyridine N-oxide

-

To a solution of 3-bromo-6-chloropyridine (32.4 g, 168 mmol) in chloroform (200 mL) in a flask equipped with a stirrer, add urea peroxide (33.2 g, 350 mmol).

-

Cool the mixture in an ice bath.

-

Slowly add trifluoroacetic anhydride (TFAA) (47.6 mL, 336 mmol) to the cooled solution.

-

After the addition is complete, allow the reaction mixture to stir for 10 hours, maintaining a temperature of approximately 10°C.

-

Upon completion (monitored by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and stir for 40 minutes to neutralize excess oxidizing agents.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-oxide product.

Step 2: Synthesis of 3-Bromo-6-chloropyridine-2-carbonitrile

-

Dissolve the 3-bromo-6-chloropyridine N-oxide from the previous step in acetonitrile.

-

Add triethylamine (TEA) to the solution.

-

Add trimethylsilyl cyanide (TMSCN) dropwise to the mixture.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, carefully quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate to yield the crude nitrile.[7][8] Purify by column chromatography or recrystallization as needed.

Step 3: Synthesis of this compound (Hydrolysis)

-

Add the crude 3-bromo-6-chloropyridine-2-carbonitrile to a solution of concentrated sulfuric acid and water.

-

Heat the mixture under reflux for 2.5 to 4 hours, or until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Adjust the pH of the aqueous solution to 3-5 using a suitable base (e.g., concentrated NaOH solution) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash thoroughly with cold water to remove residual salts, and dry under vacuum to obtain the final product.

Data Summary

| Step | Starting Material | Key Reagents | Solvent | Typical Yield | Purity |

| 1. N-Oxidation | 3-Bromo-6-chloropyridine | Urea Peroxide, TFAA | Chloroform | High | >95% |

| 2. Cyanation | 3-Bromo-6-chloropyridine N-oxide | TMSCN, TEA | Acetonitrile | Good-High | >95% |

| 3. Hydrolysis | 3-Bromo-6-chloropyridine-2-carbonitrile | H₂SO₄ (aq) | Water | High | >97%[4] |

Pathway B: Synthesis from 3-Bromo-6-chloro-2-methylpyridine via Oxidation

This pathway represents a more classical and potentially shorter route, relying on the robust oxidation of a methyl group at the C2 position. The starting material, 3-bromo-6-chloro-2-methylpyridine (also known as 5-bromo-2-chloro-6-picoline), is a readily available intermediate.[9][10]

Scientific Principle and Rationale

The oxidation of alkyl side-chains on aromatic and heteroaromatic rings is a fundamental transformation in organic synthesis.[11] Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent capable of converting a methyl group attached to a pyridine ring directly into a carboxylic acid.[12][13] The reaction proceeds because the C-H bonds adjacent to the aromatic ring (the "benzylic" or picolinic position) are weakened and susceptible to radical hydrogen abstraction by the permanganate species.[11] The reaction is typically performed in an aqueous medium under basic or neutral conditions. The halogen substituents at the C3 and C6 positions are generally inert to these oxidative conditions, making this a viable synthetic strategy.

Detailed Experimental Protocol (Generalized)

The following is a generalized protocol based on standard procedures for the KMnO₄ oxidation of substituted picolines.[12][13][14]

-

Suspend 3-bromo-6-chloro-2-methylpyridine (1 equiv.) in water.

-

Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring.

-

Over a period of several hours, add a solution of potassium permanganate (KMnO₄, approx. 3-4 equiv.) in water portion-wise, maintaining the reaction temperature. The purple color of the permanganate should disappear as it is consumed.

-

Continue heating at reflux until a persistent purple or pink color indicates a slight excess of KMnO₄ and the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature.

-

Destroy the excess KMnO₄ by adding a small amount of a reducing agent (e.g., sodium bisulfite solution or ethanol) until the purple color disappears.

-

Filter the hot mixture through a pad of celite to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake thoroughly with hot water.

-

Combine the filtrate and washings. Cool the solution in an ice bath and acidify to a pH of 3-4 with a strong acid (e.g., concentrated HCl).

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Data Summary

| Step | Starting Material | Key Reagents | Solvent | Expected Yield | Key Challenge |

| Oxidation | 3-Bromo-6-chloro-2-methylpyridine | KMnO₄ | Water | Moderate-Good | Removal of MnO₂ byproduct |

Comparative Analysis and Historical Context

Historical Route: From 2-Fluoro-3-bromo-6-chloropyridine

An older method for synthesizing the target compound starts with 2-fluoro-3-bromo-6-chloropyridine.[4] This route involves a nucleophilic aromatic substitution (SNAr) reaction where the highly activated fluorine atom is displaced by sodium cyanide, followed by hydrolysis of the resulting nitrile. While chemically straightforward, this pathway has significant drawbacks:

-

Cost: The fluorinated starting material is significantly more expensive than 3-bromo-6-chloropyridine.

-

Toxicity: It requires the use of hypertoxic sodium cyanide, which poses severe handling risks and generates hazardous waste streams.[4]

These limitations make it unsuitable for modern, large-scale industrial production and underscore the advantages of Pathway A.

Pathway Comparison

| Feature | Pathway A (N-Oxide/Cyanation) | Pathway B (Picoline Oxidation) | Historical (Fluoro/SNAr) |

| Starting Material Cost | Low-Moderate | Low-Moderate | High |

| Number of Steps | 3 | 1 | 2 |

| Reagent Safety | Good (avoids NaCN) | Fair (strong oxidant) | Poor (uses NaCN) |

| Scalability | High | Moderate (MnO₂ disposal) | Low |

| Key Advantage | High safety, high purity | Shortest route | (None in modern context) |

| Key Disadvantage | Multi-step process | Messy work-up | High cost and toxicity |

Conclusion

For the synthesis of this compound, two primary strategies stand out. Pathway A , utilizing an N-oxidation followed by a Reissert-Henze type cyanation with TMSCN and subsequent hydrolysis, represents the most robust, safe, and scalable method.[4] It avoids critically hazardous reagents and is well-suited for industrial application. Pathway B , the direct oxidation of 3-bromo-6-chloro-2-methylpyridine with potassium permanganate, offers the most convergent route. While potentially faster and more atom-economical, it presents challenges in work-up and byproduct disposal that may hinder its scalability. The choice between these pathways will depend on the specific needs of the research or production team, balancing factors of cost, safety, scale, and available equipment.

References

- 1. sincerechemical.com [sincerechemical.com]

- 2. indiamart.com [indiamart.com]

- 3. This compound | C6H3BrClNO2 | CID 26966732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]

- 5. dl.ndl.go.jp [dl.ndl.go.jp]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3-Bromo-6-chloropyridine-2-carbonitrile | C6H2BrClN2 | CID 44119667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthonix, Inc > 1053659-39-4 | 3-bromo-6-chloropyridine-2-carbonitrile [synthonix.com]

- 9. innospk.com [innospk.com]

- 10. chemscene.com [chemscene.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. US2109957A - Preparation of pyridine-carboxylic acids and the like - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-6-chloropyridine-2-carboxylic acid

This guide provides a detailed technical overview of the spectroscopic profile of 3-Bromo-6-chloropyridine-2-carboxylic acid (CAS 929000-66-8), a vital building block in medicinal chemistry and agrochemical research.[1][2][3] Given the relative scarcity of publicly archived spectra for this specific molecule, this document synthesizes foundational spectroscopic principles with data from analogous structures to present a robust, predictive analysis. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary framework to identify, characterize, and utilize this compound with confidence.

Introduction to this compound

This compound is a halogenated pyridine derivative. Its structural features—a carboxylic acid, a bromine atom, and a chlorine atom on a pyridine ring—confer unique reactivity, making it a valuable intermediate in the synthesis of complex, biologically active molecules, including potential anti-inflammatory and anti-cancer agents.[1][2]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₃BrClNO₂ | PubChem[4] |

| Molecular Weight | 236.45 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 929000-66-8 | Chem-Impex[1] |

| Appearance | White or off-white solid | Chem-Impex[1] |

Below is the chemical structure of the target compound, which serves as the basis for all subsequent spectroscopic predictions.

References

3-Bromo-6-chloropyridine-2-carboxylic acid chemical reactivity

An In-depth Technical Guide to the Chemical Reactivity of 3-Bromo-6-chloropyridine-2-carboxylic acid

Introduction: A Versatile Heterocyclic Building Block

This compound (CAS No. 929000-66-8) is a highly functionalized pyridine derivative that has emerged as a crucial intermediate in organic synthesis.[1][2] Its strategic arrangement of a carboxylic acid, a bromine atom, and a chlorine atom on an electron-deficient pyridine ring imparts a unique and versatile reactivity profile. This makes it an invaluable building block for the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical research.[3][4] This guide provides an in-depth exploration of its core chemical reactivities, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development. The molecule's structure allows for selective, stepwise functionalization at its three key reactive centers, enabling the construction of diverse chemical scaffolds.[2][4]

Molecular Structure and Physicochemical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 3-Bromo-6-chloropicolinic acid |

| CAS Number | 929000-66-8[5][6] |

| Molecular Formula | C6H3BrClNO2[1][5] |

| Molecular Weight | 236.45 g/mol [1][5] |

| Appearance | Solid |

| Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5] |

Diagram: Reactivity Map

Caption: Key reactive sites and corresponding synthetic transformations of the title compound.

Part 1: Reactivity of the Carboxylic Acid Group

The carboxylic acid at the C2 position is a primary site for modification. Its proximity to the ring nitrogen influences its acidity and reactivity.

Esterification

Standard Fischer esterification conditions can be employed to convert the carboxylic acid into its corresponding ester. This is often a necessary step to protect the acid functionality or to modify the compound's solubility and electronic properties before performing subsequent reactions on the pyridine ring.

This protocol is adapted from a standard procedure for the synthesis of 3-bromo-6-chloro-pyridine-2-carboxylic acid methyl ester.[7]

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (e.g., 50.0 g, 211.5 mmol) in methanol (235 mL).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (5.6 mL) to the solution while stirring. The addition is exothermic.

-

Reaction: Heat the reaction mixture to reflux and maintain for approximately 28 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Cool the mixture to room temperature. The product often precipitates from the solution.

-

Purification: Collect the precipitate by filtration and recrystallize from methanol to yield the pure methyl ester product.

Decarboxylation

Pyridinecarboxylic acids can undergo decarboxylation upon heating, a process that can be facilitated by electron-withdrawing groups on the ring.[8] The presence of both bromo and chloro substituents on the ring suggests that this compound may decarboxylate under thermal stress to yield 3-bromo-6-chloropyridine. This reactivity should be considered when planning high-temperature reactions, as it can be a potential side reaction or a desired transformation.

Part 2: Reactivity of the Halogen Substituents

The differential reactivity of the C3-bromo and C6-chloro groups is the cornerstone of this molecule's synthetic utility. This allows for selective and orthogonal functionalization.

Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

The chlorine atom at the C6 position is activated towards nucleophilic aromatic substitution (SNAr). Its position para to the electron-withdrawing ring nitrogen atom stabilizes the negative charge in the Meisenheimer intermediate, thereby facilitating the reaction.[2][9] This makes the C6 position the primary site for reaction with strong nucleophiles like amines, alkoxides, and thiolates.

-

Nucleophile: Strong nucleophiles are required to attack the electron-deficient pyridine ring and displace the chloride.

-

Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are typically used to dissolve the reactants and facilitate the charge separation in the transition state.

-

Base: A non-nucleophilic base (e.g., K₂CO₃, NaH) is often required to deprotonate the nucleophile (if it is an alcohol, thiol, or amine) to increase its nucleophilicity.

Palladium-Catalyzed Cross-Coupling at the C3 Position

The bromine atom at the C3 position is significantly less reactive towards SNAr but is the ideal handle for palladium-catalyzed cross-coupling reactions. The C-Br bond is more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond, providing excellent chemoselectivity. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds with high precision.

The Suzuki reaction is a robust method for forming C-C bonds by coupling the C3-bromo position with an organoboron reagent.[10][11]

Mechanism Insight: The reaction proceeds via a catalytic cycle involving three key steps: (1) Oxidative Addition of the C-Br bond to a Pd(0) complex, (2) Transmetalation where the organic group from the boronic acid (activated by a base) is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[11][12]

-

Setup: To a reaction vessel under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired aryl- or vinylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water.

-

Reaction: Heat the mixture with stirring (typically 80-100 °C) for 2-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

This reaction is a powerful tool for constructing C-N bonds, coupling the C3 position with a primary or secondary amine. It has largely replaced harsher classical methods for synthesizing aryl amines.[13]

Mechanism Insight: The catalytic cycle is similar to the Suzuki coupling but involves the formation of a palladium-amido complex after oxidative addition and deprotonation of the amine by a base.[13][14] Reductive elimination from this complex yields the desired arylamine product. The choice of phosphine ligand is critical and dictates the reaction's scope and efficiency.

This protocol is based on a general procedure for the amination of a bromopyridine.[15]

-

Setup: In a Schlenk vessel or glovebox, combine the aryl bromide (e.g., this compound, 1.0 equiv.), the desired amine (1.1-1.2 equiv.), a palladium source (e.g., [Pd₂(dba)₃], 1-2 mol%), a phosphine ligand (e.g., (±)-BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 equiv.).

-

Solvent: Add an anhydrous, degassed solvent such as Toluene or Dioxane.

-

Reaction: Heat the mixture with stirring (typically 80-110 °C) for 4-24 hours under an inert atmosphere.

-

Workup: Cool the reaction to room temperature and dilute with a solvent like diethyl ether. Wash the mixture with brine, dry the organic layer over MgSO₄, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude material by recrystallization or column chromatography.

The Sonogashira reaction couples the C3-bromo position with a terminal alkyne to form conjugated arylalkynes.[16][17] This reaction is typically co-catalyzed by palladium and copper(I) salts.[16]

Mechanism Insight: The reaction involves two interconnected catalytic cycles.[17] The palladium cycle mirrors that of other cross-couplings. In the copper cycle, copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the organopalladium(II) halide complex, facilitating the key C-C bond formation.[17]

Summary of Cross-Coupling Reactions

| Reaction | Bond Formed | Key Reagents | Typical Conditions |

| Suzuki-Miyaura | C(sp²)-C(sp²)C(sp²)-C(sp³) | R-B(OH)₂, Pd Catalyst, Base | Dioxane/H₂O, 80-100 °C |

| Buchwald-Hartwig | C(sp²)-N | R₂NH, Pd Catalyst, Ligand, Base | Toluene, 80-110 °C |

| Sonogashira | C(sp²)-C(sp) | R-C≡CH, Pd/Cu Catalysts, Base | Amine solvent or THF, RT-65 °C |

Conclusion

This compound is a textbook example of a strategically designed building block. The orthogonal reactivity of its functional groups—the classic chemistry of the carboxylic acid, the SNAr-ready chloro group, and the cross-coupling-primed bromo group—provides a powerful and predictable platform for the synthesis of highly substituted pyridine derivatives. A thorough understanding of these distinct reactivities allows the synthetic chemist to design elegant and efficient pathways to novel compounds for pharmaceutical and materials science applications.

References

- 1. sincerechemical.com [sincerechemical.com]

- 2. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemneo.com [chemneo.com]

- 5. This compound | C6H3BrClNO2 | CID 26966732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 929000-66-8 [sigmaaldrich.com]

- 7. 2-Pyridinecarboxylic acid, 3-broMo-6-chloro-, Methyl ester synthesis - chemicalbook [chemicalbook.com]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. m.youtube.com [m.youtube.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3-Bromo-6-chloropyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the synthetic derivatization of 3-bromo-6-chloropyridine-2-carboxylic acid, a versatile building block in medicinal and agrochemical research.[1] The strategic functionalization of this molecule at its three reactive sites—the bromine, chlorine, and carboxylic acid moieties—opens a gateway to a vast chemical space for the development of novel bioactive compounds. This document provides detailed, field-proven protocols for key transformations including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig), nucleophilic aromatic substitution, and derivatization of the carboxylic acid group. The underlying principles and mechanistic considerations for each protocol are discussed to empower researchers in their experimental design and troubleshooting.

Introduction: The Strategic Importance of this compound

This compound is a highly valuable scaffold in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical development.[1] Its utility stems from the differential reactivity of its substituents, allowing for selective and sequential modifications. The chlorine atom is susceptible to nucleophilic aromatic substitution, while the bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions.[2] The carboxylic acid group provides a handle for amide bond formation and esterification, further expanding the diversity of accessible derivatives. The strategic manipulation of these functional groups enables the synthesis of libraries of compounds for screening and lead optimization in drug discovery programs, targeting a range of therapeutic areas including anti-inflammatory and anti-cancer agents.[1]

Core Synthetic Strategies: A Visual Overview

The derivatization of this compound can be approached through several key synthetic pathways. The following diagram illustrates the primary transformations discussed in this guide.

Figure 1: Key synthetic transformations of this compound.

Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position

The bromine atom at the C3 position of the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[3][4]

Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.) or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand (e.g., P(t-Bu)₃), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 v/v).

-

Reaction Conditions: Heat the reaction mixture with stirring at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Parameter | Condition | Rationale/Insight |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/Ligand | The choice of catalyst and ligand can significantly impact reaction efficiency, especially with hindered substrates.[5] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for the transmetalation step of the catalytic cycle.[5] |

| Solvent | Dioxane/H₂O, Toluene/H₂O | The aqueous phase is often necessary to dissolve the inorganic base and facilitate the reaction. |

| Temperature | 80-100 °C | Sufficient thermal energy is required to drive the catalytic cycle. |

Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[6][7]

Protocol 3.2.1: General Procedure for Sonogashira Coupling

-

Reaction Setup: To a degassed solution of this compound (1.0 eq.) in a suitable solvent such as THF or DMF, add the terminal alkyne (1.1-1.5 eq.), a palladium catalyst like Pd(PPh₃)₄ (0.02-0.05 eq.), a copper(I) salt such as CuI (0.05-0.1 eq.), and a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which can also serve as the solvent.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Once the reaction is complete, filter the mixture to remove the amine hydrohalide salt. Concentrate the filtrate and purify the residue by column chromatography on silica gel.

| Parameter | Condition | Rationale/Insight |

| Catalyst System | Pd(PPh₃)₄ / CuI | The copper co-catalyst is essential for the formation of the copper(I) acetylide intermediate.[6] |

| Base | Et₃N, DIPEA | The amine base neutralizes the hydrohalic acid formed during the reaction.[7] |

| Solvent | THF, DMF, or neat amine | The choice of solvent can influence reaction rates and yields. |

| Temperature | Room Temperature to 60 °C | Sonogashira couplings can often be performed under mild conditions.[6] |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong, non-nucleophilic base.[8][9]

Protocol 3.3.1: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with this compound (1.0 eq.), the amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[10][11]

-

Solvent Addition: Add a dry, degassed aprotic solvent such as toluene, dioxane, or THF.

-

Reaction Conditions: Heat the reaction mixture with stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

| Parameter | Condition | Rationale/Insight |

| Catalyst/Ligand | Pd₂(dba)₃/Biarylphosphine | The choice of ligand is critical for the success of the reaction and depends on the specific amine and aryl halide.[12] |

| Base | NaOtBu, LiHMDS, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[10] |

| Solvent | Toluene, Dioxane, THF | Anhydrous and oxygen-free conditions are crucial for catalyst stability and activity. |

| Temperature | 80-110 °C | Higher temperatures are often necessary to overcome the activation barrier for C-N bond formation. |

Nucleophilic Aromatic Substitution at the C6-Position

The chlorine atom at the C6 position is activated towards nucleophilic aromatic substitution (SNAᵣ) due to the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group.[13] This allows for the introduction of various nucleophiles such as alkoxides, thiolates, and amines.

Protocol 4.1: General Procedure for Nucleophilic Aromatic Substitution

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent like DMF or DMSO.

-

Nucleophile and Base: Add the nucleophile (e.g., an alcohol, thiol, or amine; 1.1-2.0 eq.) and a base such as K₂CO₃, NaH, or DIPEA (1.5-3.0 eq.).

-

Reaction Conditions: Heat the reaction mixture with stirring. The required temperature can range from room temperature to over 100 °C, depending on the nucleophilicity of the attacking species. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction and pour it into water. If the product precipitates, it can be collected by filtration. Otherwise, extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify by column chromatography or recrystallization.

Figure 2: Simplified mechanism of Nucleophilic Aromatic Substitution.

Derivatization of the Carboxylic Acid Group

The carboxylic acid at the C2 position is a versatile functional group that can be readily converted into esters and amides.

Fischer Esterification

Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[14]

Protocol 5.1.1: General Procedure for Fischer Esterification

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a large excess of the desired alcohol, which also serves as the solvent.

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

-

Reaction Conditions: Heat the reaction mixture to reflux. The reaction is an equilibrium, and the excess alcohol helps to drive it towards the product.[14] Water can be removed azeotropically if necessary. Monitor the reaction by TLC.

-

Work-up and Purification: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by water and brine. Dry the organic layer, concentrate, and purify the ester by column chromatography.

Amide Coupling

Amide bonds are typically formed by activating the carboxylic acid, followed by reaction with an amine. A variety of coupling agents can be used for this transformation.[15]

Protocol 5.2.1: General Procedure for Amide Coupling using HATU

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMF or DCM.

-

Reagent Addition: Add a coupling agent such as HATU (1.1-1.2 eq.) and a non-nucleophilic base like DIPEA (2.0-3.0 eq.). Stir the mixture for a few minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired amine (1.0-1.2 eq.) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1 M HCl), aqueous base (e.g., saturated NaHCO₃), and brine. Dry the organic layer, concentrate, and purify the amide by column chromatography or recrystallization.

| Coupling Agent | Base | Typical Solvent | Notes |

| HATU | DIPEA | DMF, DCM | Highly efficient, often used for hindered couplings.[15] |

| EDC/HOBt | DIPEA, NMM | DMF, DCM | A classic and cost-effective coupling system. |

| DCC/DMAP | - | DCM, THF | Can lead to the formation of DCU byproduct, which may complicate purification.[16] |

Conclusion

The synthetic protocols outlined in this application note provide a robust framework for the derivatization of this compound. By leveraging the distinct reactivity of its functional groups, researchers can efficiently generate a diverse array of novel molecules. The successful application of these methods requires careful consideration of the reaction conditions, particularly for palladium-catalyzed processes where the choice of catalyst, ligand, and base is paramount. These methodologies are foundational for the exploration of new chemical entities in drug discovery and agrochemical research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. scirp.org [scirp.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. m.youtube.com [m.youtube.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. growingscience.com [growingscience.com]

- 16. ajchem-a.com [ajchem-a.com]

Application Notes and Protocols for Amide Bond Formation with 3-Bromo-6-chloropyridine-2-carboxylic Acid

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 3-Bromo-6-chloropyridine-2-carboxamides

3-Bromo-6-chloropyridine-2-carboxylic acid is a pivotal building block in contemporary medicinal and agrochemical research.[1][2] Its unique electronic and steric properties, conferred by the presence of two halogen substituents on the pyridine ring, make it a valuable scaffold for the synthesis of complex, biologically active molecules.[1] The amides derived from this acid are integral components in the development of novel therapeutics, including anti-inflammatory and anti-cancer agents, as well as advanced agrochemicals.[1]

The electron-deficient nature of the pyridine ring, amplified by the inductive effects of the chloro and bromo substituents, presents specific challenges to the formation of the amide bond. This guide provides a comprehensive overview of the principles, protocols, and troubleshooting strategies to enable researchers to successfully and efficiently synthesize a diverse range of amide derivatives from this versatile starting material.

Pillar 1: The Mechanistic Underpinnings of Amide Bond Formation